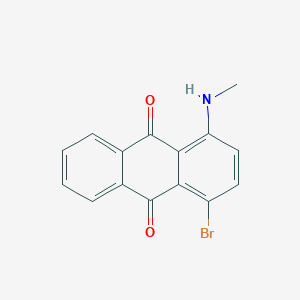

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Übersicht

Beschreibung

Hydraziniumhydroxid, auch bekannt als Hydrazinhydrat, ist eine chemische Verbindung mit der Formel N₂H₄·H₂O. Es handelt sich um eine farblose, rauchende, ölige Flüssigkeit mit ammoniakartigem Geruch. Diese Verbindung ist hochreaktiv und wird aufgrund ihrer starken Reduktionseigenschaften in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hydraziniumhydroxid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Natriumhypochlorit mit Ammoniak, gefolgt von der Zugabe eines Reduktionsmittels wie Natriumhydroxid. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Hydraziniumhydroxid nach dem Raschig-Verfahren hergestellt, das die Oxidation von Ammoniak mit Natriumhypochlorit in Gegenwart eines Katalysators umfasst. Dieser Prozess wird in großen Reaktoren unter kontrollierten Bedingungen durchgeführt, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydraziniumhydroxid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Es kann zu Stickstoffgas und Wasser oxidiert werden.

Reduktion: Es wirkt als Reduktionsmittel in vielen chemischen Reaktionen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, um verschiedene Hydrazinderivate zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Hydraziniumhydroxid verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, umfassen aber oft kontrollierte Temperaturen und pH-Werte .

Wichtige gebildete Produkte

Wichtige Produkte, die aus Reaktionen mit Hydraziniumhydroxid entstehen, sind Stickstoffgas, Wasser und verschiedene Hydrazinderivate. Diese Produkte werden in einer Vielzahl von Anwendungen verwendet, von Raketentreibstoffen bis hin zu Pharmazeutika .

Wissenschaftliche Forschungsanwendungen

Hydraziniumhydroxid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reduktionsmittel bei der Synthese verschiedener organischer und anorganischer Verbindungen verwendet.

Biologie: Es wird bei der Vorbereitung biologischer Proben für die Elektronenmikroskopie verwendet.

Medizin: Es wird bei der Synthese von Pharmazeutika verwendet, insbesondere bei der Herstellung von Anti-Tuberkulose- und Anti-Diabetes-Medikamenten.

Wirkmechanismus

Der Wirkmechanismus von Hydraziniumhydroxid beinhaltet seine starken Reduktionseigenschaften. Es kann Elektronen an andere Moleküle abgeben und diese so reduzieren. Diese Eigenschaft macht es in verschiedenen chemischen Reaktionen nützlich, bei denen eine Reduktion erforderlich ist. Die beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und den Reaktionsbedingungen ab .

Wirkmechanismus

The mechanism of action of hydrazinium hydroxide involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ammoniak (NH₃): Ein farbloses Gas mit stechendem Geruch, das als Düngemittel und bei der Herstellung verschiedener Chemikalien verwendet wird.

Hydrazin (N₂H₄): Eine hochreaktive Verbindung, die als Raketentreibstoff und bei der Synthese von Pharmazeutika verwendet wird.

Hydroxylamin (NH₂OH): Eine Verbindung, die bei der Synthese von Oximen und als Reduktionsmittel in verschiedenen chemischen Reaktionen verwendet wird.

Einzigartigkeit

Hydraziniumhydroxid ist einzigartig durch seine Kombination aus starken Reduktionseigenschaften und seiner Fähigkeit, stabile wässrige Lösungen zu bilden. Dies macht es besonders nützlich in Anwendungen, bei denen beide Eigenschaften erforderlich sind, wie beispielsweise bei der Synthese bestimmter Pharmazeutika und bei der industriellen Wasseraufbereitung .

Eigenschaften

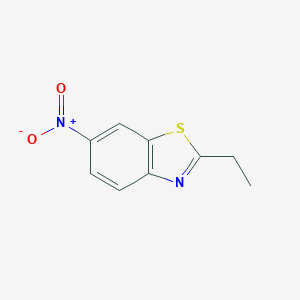

IUPAC Name |

1-bromo-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPRUQZTMZETSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059590 | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-93-8 | |

| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 128-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What role does 9,10-Anthracenedione, 1-bromo-4-(methylamino)- play in the synthesis of Solvent Blue 63 dye?

A1: 9,10-Anthracenedione, 1-bromo-4-(methylamino)- acts as a key reactant in the synthesis of Solvent Blue 63. The provided research paper describes a preparation method where this compound reacts with meta-aminotoluene in the presence of alkali metal hydroxide and mantoquita. [] This reaction forms the basis for the Solvent Blue 63 dye structure.

Q2: What are the advantages of the described preparation method for Solvent Blue 63 using 9,10-Anthracenedione, 1-bromo-4-(methylamino)-?

A2: The research highlights several advantages of the described method: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B92768.png)

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)